Comparative In Vitro Antitrypanosomal Activity of Ursolic Acid Derivatives
When conjugated to ursolic acid, the 3-(2-fluorophenyl)propionyl moiety (derived from the target acyl chloride) confers antitrypanosomal activity comparable to other C3 esters. However, its in vivo efficacy profile in a murine model differs significantly from the non-fluorinated dihydrocinnamoyl analog [1]. This provides a crucial datapoint for selecting the appropriate acyl chloride building block when optimizing for both in vitro and in vivo outcomes.
| Evidence Dimension | Antitrypanosomal activity in vitro and in vivo |
|---|---|
| Target Compound Data | IC50 ≈1.6–5.5 μM (in vitro); No significant parasitemia reduction at day 5 post-infection (in vivo mouse model). |
| Comparator Or Baseline | Dihydrocinnamoyl ursolic acid: IC50 ≈1.6–5.5 μM (in vitro); Significant parasitemia reduction at day 5 post-infection (in vivo mouse model). |
| Quantified Difference | In vitro activity range is equivalent (≈1.6–5.5 μM), but in vivo efficacy differs significantly, with the dihydrocinnamoyl derivative demonstrating a clear advantage in the tested mouse model. |
| Conditions | In vitro testing on Trypanosoma; in vivo testing in an acute mouse model of African trypanosomiasis. |
Why This Matters
This demonstrates that while the 2-fluorophenylpropionyl group maintains in vitro potency, the substitution with a fluorine atom in the ortho position negatively impacts in vivo performance relative to the non-fluorinated analog, a critical consideration for lead optimization and procurement for in vivo studies.
- [1] Schioppa L, Beaufay C, Bonneau N, et al. Design, Synthesis and Biological Activity of C3 Hemisynthetic Triterpenic Esters as Novel Antitrypanosomal Hits. ChemistryOpen. 2021;10(9):896-903. View Source
